![molecular formula C13H21N2O2P B14151741 Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate CAS No. 89095-24-9](/img/structure/B14151741.png)
Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and a phosphinate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety and finally the phosphinate group. Key steps may include:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Substitution: Introduction of the pyridine moiety via nucleophilic substitution.
Phosphorylation: Addition of the phosphinate group using phosphorylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes could be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups to yield different products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Cyclization Conditions: Acidic or basic catalysts, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and polymers.
Wirkmechanismus
The mechanism of action of ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds with a five-membered nitrogen-containing ring.
Pyrimidine Derivatives: Compounds with a six-membered ring containing two nitrogen atoms.
Indole Derivatives: Compounds with a bicyclic structure containing a benzene ring fused to a pyrrole ring.
Uniqueness
Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is unique due to its specific combination of a piperidine ring, pyridine moiety, and phosphinate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89095-24-9 |
|---|---|
Molekularformel |
C13H21N2O2P |
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
3-[1-[ethoxy(methyl)phosphoryl]piperidin-2-yl]pyridine |
InChI |
InChI=1S/C13H21N2O2P/c1-3-17-18(2,16)15-10-5-4-8-13(15)12-7-6-9-14-11-12/h6-7,9,11,13H,3-5,8,10H2,1-2H3 |
InChI-Schlüssel |
RSPYHOFXMSECSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C)N1CCCCC1C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14151668.png)
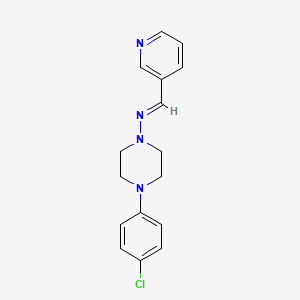
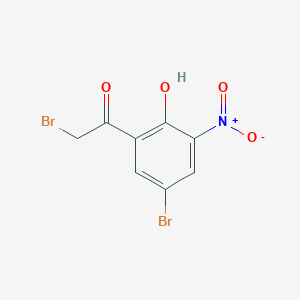
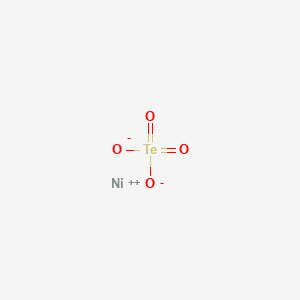
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
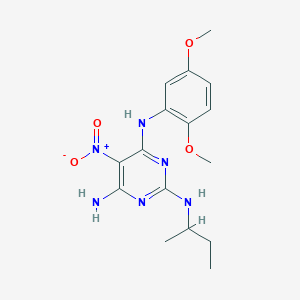
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
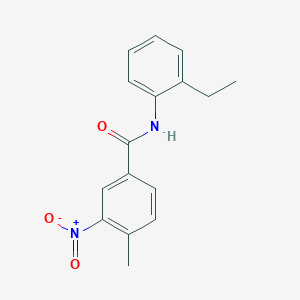

![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
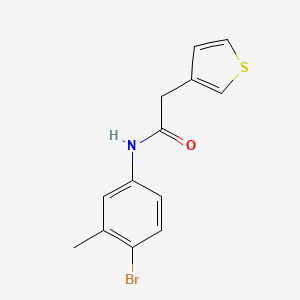
![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
